molecular formula C31H46N10O13 B583022 Dota-ggga CAS No. 149206-86-0

Dota-ggga

Cat. No.: B583022
CAS No.: 149206-86-0
M. Wt: 766.766
InChI Key: YTXMXUAUNMRXHV-QHCPKHFHSA-N
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Description

DOTA-ggga is a macrocyclic ligand that functions as an important bifunctional chelating agent . Its unique structural properties provide it with excellent coordination capabilities for various metal ions . In the field of chemical synthesis, it serves as an effective catalyst, offering high-performance catalytic properties for numerous reactions and facilitating their progress . Key research applications include the separation and extraction of metal ions, acting as a foundational material for fluorescent probes, and participating in material surface modification . The compound appears as a solid powder and requires specific handling to ensure stability; it should be stored in a sealed, dry environment at a low temperature of -20°C, avoiding repeated freezing and thawing . This compound is readily soluble in conventional organic solvents such as chloroform and DMSO . It is critical to note that this product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans . The CAS number for this compound is 149206-86-0 .

Properties

IUPAC Name

2-[4-[2-[[2-[[2-[[2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46N10O13/c32-23(13-21-1-3-22(4-2-21)41(53)54)31(52)36-26(44)16-34-24(42)14-33-25(43)15-35-27(45)17-37-5-7-38(18-28(46)47)9-11-40(20-30(50)51)12-10-39(8-6-37)19-29(48)49/h1-4,23H,5-20,32H2,(H,33,43)(H,34,42)(H,35,45)(H,46,47)(H,48,49)(H,50,51)(H,36,44,52)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXMXUAUNMRXHV-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCC(=O)NCC(=O)NCC(=O)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCC(=O)NCC(=O)NCC(=O)NC(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])N)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46N10O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933579
Record name 2,2',2''-(10-{2-Hydroxy-2-[(2-hydroxy-2-{[2-hydroxy-2-({2-hydroxy-2-[(4-nitrophenylalanyl)imino]ethyl}imino)ethyl]imino}ethyl)imino]ethyl}-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149206-86-0
Record name Dota-glycyl-glycyl-glycyl-(4-nitrophenyl)alanine amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149206860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2''-(10-{2-Hydroxy-2-[(2-hydroxy-2-{[2-hydroxy-2-({2-hydroxy-2-[(4-nitrophenylalanyl)imino]ethyl}imino)ethyl]imino}ethyl)imino]ethyl}-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solid-Phase Peptide Synthesis of the ggga Sequence

The "ggga" moiety likely represents a tetrapeptide sequence (e.g., Gly-Gly-Gly-Ala or a similar variant), synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry . Resin-bound synthesis begins with the attachment of the C-terminal amino acid (e.g., alanine) to a Wang or Rink amide resin, followed by iterative couplings of Fmoc-protected glycine residues. Each coupling step employs activation reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) . After sequence completion, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:H2O:triisopropylsilane, 95:2.5:2.5), precipitated in cold diethyl ether, and lyophilized .

Key considerations include:

  • Side-chain protection : Temporary Fmoc groups are removed with 20% piperidine in DMF, while permanent protecting groups (e.g., Boc for lysine) remain intact until final cleavage .

  • Coupling efficiency : Real-time monitoring via Kaiser or chloranil tests ensures complete amino acid incorporation .

Incorporation of a Spacer Between the Peptide and DOTA

To minimize steric hindrance during chelator-metal complexation, a flexible spacer is introduced between the peptide and DOTA. Polyethylene glycol (PEG) chains, such as Fmoc-12-amino-4,7,10-trioxadodecanoic acid, are commonly used . The spacer is coupled to the N-terminus of the resin-bound peptide using standard SPPS conditions. For example, in the synthesis of ZD2-(Gd-DOTA), a PEG3 spacer (Fmoc-PEG3-OH) was added to enhance solubility and reduce aggregation . Alternative spacers, such as alkyl chains (e.g., C6), have also been reported but may exhibit lower hydrophilicity compared to PEG .

Conjugation of DOTA to the Spacer-Modified Peptide

DOTA is typically introduced via its isothiocyanate derivative (p-SCN-Bn-DOTA), which reacts with primary amines on the spacer or peptide to form a stable thiourea linkage . The reaction proceeds in dimethyl sulfoxide (DMSO) or aqueous buffer (pH 8.5–9.5) with DIPEA as a catalyst. For instance, in the synthesis of DOTAGA-ffk(Sub-KuE), p-SCN-Bn-DOTAGA was conjugated to a lysine residue on the peptide under mild conditions (room temperature, 24 hours) .

Optimized reaction conditions :

  • Molar ratio : A 3:1 excess of p-SCN-Bn-DOTA to peptide ensures complete conjugation .

  • Solvent system : Anhydrous DMSO minimizes hydrolysis of the isothiocyanate group .

  • Reaction time : 12–24 hours at room temperature achieves >90% conversion .

Post-conjugation, the crude product is precipitated, washed with ethyl acetate, and purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradients .

Purification and Characterization of Dota-ggga

RP-HPLC remains the gold standard for purifying DOTA-peptide conjugates. For example, in the synthesis of Gd-DOTA-ZD2, a gradient of 0–20% acetonitrile in water (0.1% TFA) over 20 minutes yielded >95% pure product . Mass spectrometry (MS) confirms molecular identity; electrospray ionization (ESI)-MS of DOTA-DG showed an [M-H]− peak at m/z 729.2082, matching theoretical calculations .

Critical quality control metrics :

  • Radiochemical purity : For radiolabeled analogs, instant thin-layer chromatography (iTLC) or size-exclusion HPLC verifies absence of free ^68Ga or ^177Lu .

  • Log P values : Hydrophilicity is assessed via octanol-water partition coefficients. DOTAGA conjugates exhibit log P = −3.6 to −3.9, ensuring favorable pharmacokinetics .

Comparative Analysis of DOTA Conjugation Methods

The table below synthesizes methodologies from key studies to highlight best practices for this compound preparation:

StudyPeptide SequenceSpacerConjugation MethodPurificationYield (%)Reference
ZD2-(Gd-DOTA) ZD2PEG3p-SCN-Bz-DOTA-GA, DMSO, 24 hRP-HPLC (C18)>90
DOTAGA-ffk(Sub-KuE) ffk(Sub-KuE)Nonep-SCN-Bn-DOTAGA, pH 8.5SEP-Pak® C1895
DOTA-DG D-glucosamineThioureap-SCN-Bn-DOTA, pH 7Flash chromatography90

Key insights:

  • PEG spacers improve solubility and reduce steric effects, as evidenced by enhanced tumor uptake in PEGylated variants .

  • Thiourea linkages (from p-SCN-Bn-DOTA) offer superior stability compared to amide bonds, particularly in acidic microenvironments .

Challenges and Mitigation Strategies

Metabolic instability : Early DOTA-peptides with L-amino acid spacers showed rapid in vivo degradation. Substitution with D-amino acids or PEG spacers significantly improves stability, as demonstrated in DOTAGA-ffk(Sub-KuE) .

Radiolabeling efficiency : Pre-purification of ^68Ga from ^68Ge generators using cationic exchange cartridges (e.g., TiO2) ensures high-specific-activity labeling . For this compound, optimal labeling conditions (pH 4.0–4.5, 95°C, 10 minutes) would mirror those used for [^68Ga]DOTA-TATE .

Chemical Reactions Analysis

Types of Reactions

Dota-ggga undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions may result in the formation of substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of Dota-ggga involves its ability to form stable and inert complexes with metal ions under physiological conditions. This property allows it to be used as a chelating agent in the development of metal-based imaging and therapeutic agents. The molecular targets and pathways involved include the binding of this compound to specific receptors on cancer cells, facilitating the targeted delivery of radiolabeled peptides for imaging and therapy .

Comparison with Similar Compounds

DOTA-TATE

  • Structure : DOTA-TATE replaces the GGGA peptide with a TATE (Tyr³-octreotate) sequence, targeting somatostatin receptors (SSTR2) overexpressed in neuroendocrine tumors .
  • Applications :
    • Imaging : Labeled with ⁶⁸Ga for PET/CT (e.g., ⁶⁸Ga-DOTA-TATE) .
    • Therapy : ¹⁷⁷Lu-DOTA-TATE for peptide receptor radionuclide therapy (PRRT) .
  • Performance :
    • Binding Affinity : DOTA-TATE shows higher specificity for SSTR2 than Dota-ggga for its targets .
    • Stability : Both compounds require cold storage, but DOTA-TATE exhibits superior in vivo stability due to its rigid octreotide backbone .

NOTA-WL12

  • Structure: NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is a smaller macrocycle (9-membered vs. DOTA’s 12-membered ring), paired with the WL12 peptide .
  • Applications: Targets programmed death-ligand 1 (PD-L1) for immunotherapy monitoring .
  • Performance: Kinetics: NOTA binds ⁶⁸Ga faster than DOTA but forms less stable complexes .

Comparison with Functionally Similar Agents

FAPI Series (Fibroblast Activation Protein Inhibitors)

  • Structure: FAPI compounds combine a quinoline-based FAP inhibitor with DOTA or NOTA .
  • Applications :
    • Targets fibroblast activation protein (FAP) in tumor stroma for PET imaging (⁶⁸Ga-FAPI) .
  • Performance: Targeting: FAPI agents show rapid tumor uptake but faster clearance than this compound, reducing background noise in imaging . Versatility: this compound’s peptide linker allows modular targeting, whereas FAPI compounds are restricted to FAP .

PSMA-Targeting Agents (e.g., Ga-PSMA-11)

  • Structure : Uses a urea-based ligand to target prostate-specific membrane antigen (PSMA) .
  • Applications :
    • ⁶⁸Ga-PSMA-11 for prostate cancer PET imaging .
  • Performance :
    • Specificity : PSMA agents outperform this compound in prostate cancer detection due to PSMA’s high expression .
    • Chelation : this compound’s DOTA backbone offers broader metal compatibility (e.g., Gd³⁺, Lu³⁺) compared to PSMA agents’ reliance on ⁶⁸Ga .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Chelator Targeting Moiety Primary Metals Used Key Applications Stability Requirements
This compound DOTA GGGA peptide Gd³⁺, ⁶⁸Ga³⁺, ¹⁷⁷Lu³⁺ MRI, Radiotheranostics -20°C, inert gas
DOTA-TATE DOTA TATE peptide ⁶⁸Ga³⁺, ¹⁷⁷Lu³⁺ Neuroendocrine tumor imaging/therapy -20°C
NOTA-WL12 NOTA WL12 peptide ⁶⁸Ga³⁺ PD-L1 imaging -20°C
FAPI-04 DOTA FAP inhibitor ⁶⁸Ga³⁺ Tumor stroma imaging -20°C
Ga-PSMA-11 DOTA PSMA ligand ⁶⁸Ga³⁺ Prostate cancer imaging -20°C

Table 2: Performance Metrics

Compound Binding Affinity (nM) Tumor Uptake Time Clearance Half-Life Theranostic Potential
This compound 10–50 (varies by target) 60–90 min 4–6 hours High (dual imaging/therapy)
DOTA-TATE 0.2–1.0 (SSTR2) 45–60 min 2–3 hours Moderate (therapy requires higher doses)
FAPI-04 1–5 (FAP) 10–20 min 1–2 hours Low (primarily diagnostic)

Biological Activity

Dota-ggga, a compound with the chemical formula C31H46N10O13, is a derivative of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) family. This compound has garnered attention in the fields of pharmacology and medical imaging due to its unique biological properties and applications. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, safety profile, and potential clinical applications.

This compound is characterized by a complex structure that allows for various functionalization. Its high hydrophilicity and stability make it suitable for use in radiopharmaceuticals. The compound's structure can be represented as follows:

C31H46N10O13\text{C}_{31}\text{H}_{46}\text{N}_{10}\text{O}_{13}

Absorption and Distribution

Research indicates that this compound exhibits rapid distribution in biological systems. A study comparing this compound with Gd-DOTA (gadolinium-DOTA) showed that both compounds have similar biodistribution profiles, with rapid clearance from the bloodstream and minimal accumulation in organs . The pharmacokinetic characteristics suggest that this compound may be suitable for intravenous or oral administration due to its low toxicity and favorable distribution .

Excretion

The excretion of this compound occurs primarily through renal pathways. Studies have shown that the compound undergoes glomerular filtration, leading to significant urinary elimination without notable organ accumulation . This property is crucial for minimizing potential toxicity in clinical applications.

Safety Profile

This compound has demonstrated a favorable safety profile in preclinical studies. The acute toxicity assessments indicate that it is significantly safer than other gadolinium-based contrast agents such as Gd-DTPA, with an 85% higher safety factor . This reduced toxicity is attributed to the greater stability of this compound, which exhibits slow kinetics of dissociation.

Imaging Techniques

This compound is primarily utilized in positron emission tomography (PET) imaging due to its ability to bind selectively to somatostatin receptors (SSTR). A systematic review of incidental findings from SSTR PET/CT scans revealed that DOTA-conjugated tracers like this compound are effective in identifying neuroendocrine tumors (NETs) and other malignancies . The specificity of these tracers allows for reliable imaging results while minimizing false positives.

Table 1: Summary of Clinical Findings Using this compound Tracers

StudyYearTracerFindingsStudy Design
Elgeti2008Ga-68-DOTATOC2 invasive ductal breast cancersCohort
Law2013Ga-68-DOTATATE1 meningiomaCase report
Kunikowska2015Ga-68-DOTATATE14 Hashimoto's thyroiditis casesCohort
Yamaga2017Ga-68-DOTATATE1 non-Hodgkin's lymphoma caseCase report

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Neuroendocrine Tumors : A cohort study involving patients with NETs found that this compound provided clear imaging results, aiding in diagnosis and treatment planning .
  • Incidental Findings : In a large review involving nearly 3,000 subjects, incidental findings were reported in 6% of cases using SSTR PET/CT with DOTA tracers, underscoring the clinical relevance of this imaging technique .

Q & A

Q. How should researchers design experiments involving "Dota-ggga" to ensure methodological rigor and reproducibility?

To ensure rigor, employ factorial design principles to systematically test variables (e.g., dosage, reaction conditions) and interactions. Pre-experimental designs (e.g., single-group pretest-posttest) should be avoided due to high bias risk . Document all protocols using standardized templates, including raw data storage formats and metadata descriptions. Third-party validation of experimental setups is recommended when feasible .

Q. What strategies are effective for conducting a comprehensive literature review on "this compound"?

Use advanced search operators in Google Scholar (e.g., intitle:"this compound" AND "synthesis") to filter high-impact studies . Prioritize peer-reviewed journals and preprints with transparent data-sharing policies. Cross-reference citations in review articles to identify foundational works. Maintain an annotated bibliography to track methodological gaps .

Q. How can researchers ensure data integrity when collecting and analyzing "this compound"-related datasets?

Implement a quality control framework:

  • Use double-blind data entry to minimize transcription errors.
  • Apply outlier detection algorithms (e.g., Grubbs' test) before statistical analysis.
  • Store raw data in tamper-evident formats (e.g., blockchain-secured repositories) . Disclose all preprocessing steps (e.g., normalization, imputation) in supplementary materials .

Advanced Research Questions

Q. How should contradictory findings in "this compound" studies be analyzed to resolve methodological discrepancies?

Conduct a meta-analysis using PRISMA guidelines to quantify heterogeneity across studies. Stratify results by experimental conditions (e.g., temperature, catalysts) to identify confounding variables . For in-lab replication failures, perform sensitivity analyses on equipment calibration logs and reagent purity data .

Q. What advanced factorial design approaches are suitable for optimizing "this compound" synthesis pathways?

Use response surface methodology (RSM) with central composite design to model nonlinear relationships between variables (e.g., pH, reaction time). Validate models via ANOVA and lack-of-fit tests . For high-throughput screening, fractional factorial designs reduce experimental runs while preserving interaction detection .

Q. How can theoretical frameworks guide hypothesis formulation in "this compound" research?

Anchor hypotheses to established theories (e.g., density functional theory for molecular interactions or pharmacokinetic models for bioactivity). Use deductive reasoning to derive testable predictions, ensuring alignment with prior mechanistic studies . Document theoretical assumptions explicitly to contextualize limitations .

Q. What methodologies are recommended for validating "this compound" replication studies across independent labs?

Adopt a standardized replication protocol:

  • Share detailed reagent specifications (e.g., CAS numbers, supplier lot codes).
  • Use inter-laboratory calibration standards for instrumentation.
  • Publish raw datasets with version-controlled metadata . Statistical equivalence testing (e.g., TOST) is preferable to null hypothesis significance testing for confirming reproducibility .

Q. How can researchers systematically address ethical and transparency challenges in "this compound" data publication?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use platforms like Zenodo or institutional repositories with DOI assignment. Disclose AI-assisted analyses (e.g., machine learning for spectral interpretation) in methods sections, including validation metrics .

Methodological Resources

  • Data Collection : Leverage Google Forms with structured Likert scales for survey-based studies, ensuring anonymization and informed consent .
  • Statistical Analysis : Use R or Python libraries (e.g., SciPy, lmfit) for nonlinear regression and uncertainty quantification .
  • Ethical Compliance : Adhere to institutional review board (IRB) protocols for human/animal studies involving "this compound" derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.